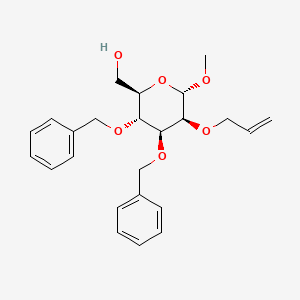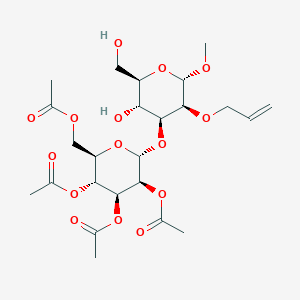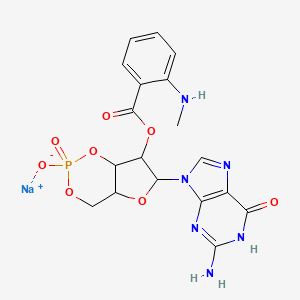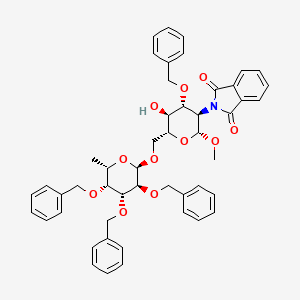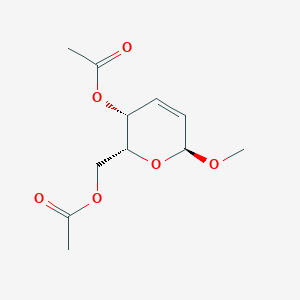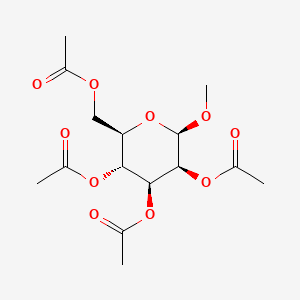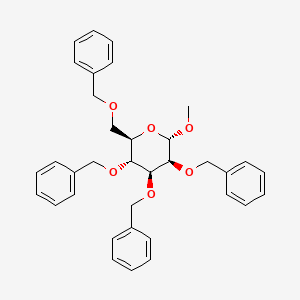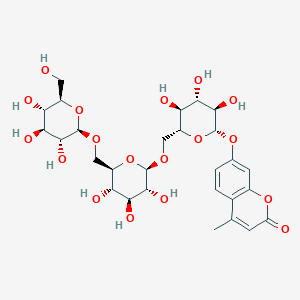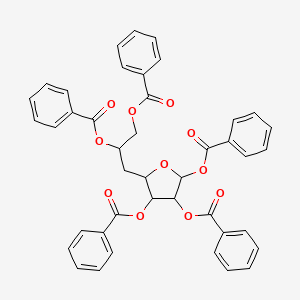
D-Galactofuranose, pentabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactofuranose, pentabenzoate is a derivative of D-galactofuranose, a rare form of the well-known sugar, galactose. This compound is characterized by the presence of five benzoate groups attached to the galactofuranose molecule. D-Galactofuranose itself is a five-membered ring form of galactose and is widely distributed among various microorganisms, including bacteria, fungi, and protozoa . The pentabenzoate derivative is primarily used in glycobiology research due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactofuranose, pentabenzoate typically involves the benzoylation of D-galactofuranose. One common method is the one-step synthesis where D-galactofuranose is reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure purity and yield. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: D-Galactofuranose, pentabenzoate undergoes various chemical reactions, including:
Oxidation: The benzoate groups can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzoate groups, yielding D-galactofuranose.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: D-galactofuranose.
Substitution: Various substituted galactofuranose derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Galactofuranose, pentabenzoate is extensively used in glycobiology research. Its applications include:
Structural Studies: Understanding the structure and function of glycosidic linkages in various biological systems.
Enzyme Inhibition: Studying the inhibition of enzymes involved in the biosynthesis of galactofuranose-containing glycoconjugates.
Pathogen Research: Investigating the role of galactofuranose in the cell walls of pathogenic microorganisms and developing potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of D-Galactofuranose, pentabenzoate primarily involves its interaction with enzymes involved in the biosynthesis and modification of glycoconjugates. The compound can act as a substrate or inhibitor for these enzymes, affecting the synthesis and function of glycosidic linkages . The molecular targets include galactofuranosyl transferases and hydrolases, which play crucial roles in the biosynthesis of galactofuranose-containing glycoconjugates .
Comparación Con Compuestos Similares
D-Galactopyranose, pentabenzoate: A similar compound with a six-membered ring form of galactose.
D-Arabinofuranose, pentabenzoate: Another pentabenzoate derivative with a different sugar backbone.
Uniqueness: D-Galactofuranose, pentabenzoate is unique due to its five-membered ring structure, which is less common compared to the six-membered ring forms of sugars. This structural difference imparts distinct chemical and biological properties, making it a valuable tool in glycobiology research .
Propiedades
IUPAC Name |
[2-benzoyloxy-3-(3,4,5-tribenzoyloxyoxolan-2-yl)propyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTYQCZVFYKBHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

